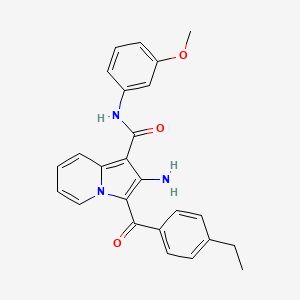![molecular formula C20H19N7O2 B2495046 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1226445-69-7](/img/structure/B2495046.png)
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known for their complex structure and potential for diverse biological activity. This category of compounds often features in the development of new pharmaceuticals and materials due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of complex heterocyclic compounds, such as the one described, typically involves multi-step reactions including condensations, cyclizations, and functional group transformations. For instance, Attaby et al. (2006) discuss the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the intricate steps and conditions necessary for constructing complex heterocycles (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Molecular Structure Analysis
The analysis of molecular structures often involves spectroscopic methods and X-ray crystallography to elucidate the arrangement of atoms within a molecule. For example, Govindhan et al. (2017) utilized IR, NMR, MS studies, and single crystal XRD analysis to confirm the structure of a related compound, emphasizing the importance of these techniques in understanding molecular configurations (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse and can include nucleophilic substitutions, electrophilic additions, and cycloadditions. The chemical properties are often dictated by the functional groups present in the molecule. Amani and Nematollahi (2012) explored electrochemical syntheses involving similar structural motifs, providing insight into the reactivity and interaction potential of these compounds (Amani & Nematollahi, 2012).
Scientific Research Applications
Synthesis and Biological Activity
Antiviral and Antimicrobial Activities
Compounds with pyrazole and pyridazine structures have been synthesized and evaluated for their biological activities. For example, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and their reactions have led to compounds with potential antiviral against HSV1 and HAV-MBB, and antimicrobial activities (Attaby et al., 2006). Similarly, pyrazoline and pyrazole derivatives have shown antibacterial and antifungal properties (Hassan, 2013).
Pain Management
A new series of pyrazoles, including 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, have been identified as σ1 receptor antagonists and are considered potential clinical candidates for the treatment of pain, showcasing significant solubility and metabolic stability (Díaz et al., 2020).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds incorporating azoles, thiadiazoles, and pyrazolo derivatives from compounds such as 1-(5-bromobenzofuran-2-yl)ethanone has been explored. These compounds are important for developing new materials with potential applications in drug development and materials science (Abdelhamid et al., 2016).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-20(14-16-15-4-1-2-5-17(15)29-24-16)26-12-10-25(11-13-26)18-6-7-19(23-22-18)27-9-3-8-21-27/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIAXISFJLAROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

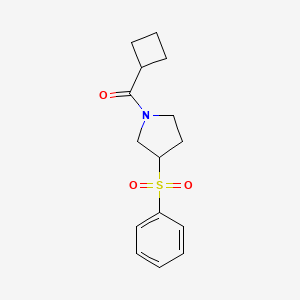
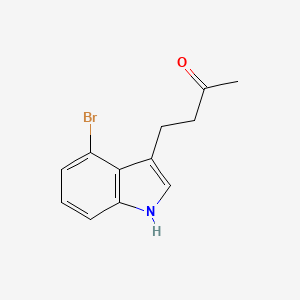
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2494966.png)
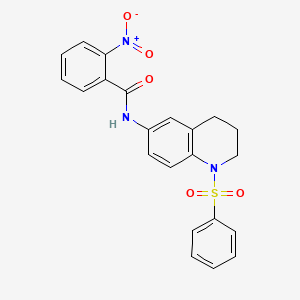
![2-(benzo[d]isoxazol-3-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2494968.png)
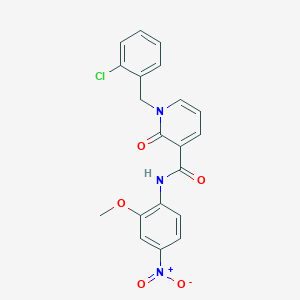

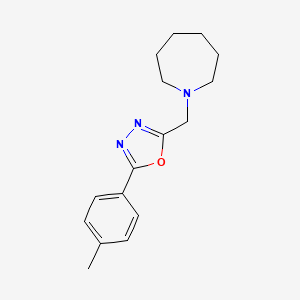
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2494975.png)
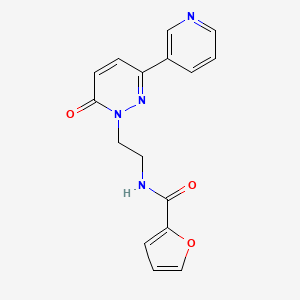
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2494980.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2494982.png)
